molecular formula C24H21NO4 B12387185 Fmoc-Phe-OH-13C

Fmoc-Phe-OH-13C

Cat. No.: B12387185
M. Wt: 388.4 g/mol
InChI Key: SJVFAHZPLIXNDH-SFJDPYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The labeled carbon-13 is incorporated during the synthesis of the phenylalanine precursor.

Industrial Production Methods: Industrial production of Fmoc-Phe-OH-13C follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high isotopic purity and yield. The final product is often characterized by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its purity and isotopic labeling .

Mechanism of Action

The primary mechanism by which Fmoc-Phe-OH-13C exerts its effects is through its incorporation into peptides and proteins, allowing for detailed structural and functional analysis. The Fmoc group serves as a protecting group during synthesis, which can be removed under basic conditions to reveal the free amino group for further reactions . The carbon-13 label enables the use of NMR spectroscopy to study molecular interactions and dynamics at an atomic level .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21NO4

Molecular Weight

388.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl(113C)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i23+1

InChI Key

SJVFAHZPLIXNDH-SFJDPYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.